1-Methyl-1-phenylurea
Overview
Description
1-Methyl-1-phenylurea is an organic compound belonging to the class of phenylureas. It is characterized by the presence of a phenyl group attached to a urea moiety, with a methyl group substituting one of the hydrogen atoms on the nitrogen of the urea. This compound is of interest due to its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-phenylurea can be synthesized through the nucleophilic addition of aniline (phenylamine) to methyl isocyanate. The reaction typically occurs under mild conditions and can be carried out in an aqueous medium without the need for organic co-solvents . The general reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{CH}_3\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{NHCONHCH}_3 ]
Industrial Production Methods: Industrial production of this compound often involves the reaction of aniline with methyl isocyanate in the presence of a catalyst to enhance the reaction rate and yield. The process is designed to be scalable and environmentally friendly, avoiding the use of hazardous solvents .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-phenylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the phenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted ureas depending on the substituents introduced.
Scientific Research Applications
1-Methyl-1-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including herbicidal and pesticidal properties
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-1-phenylurea involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or interfering with cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Phenylurea: Lacks the methyl group, making it less hydrophobic.
1-Methyl-3-phenylurea: Similar structure but with different substitution patterns.
N-Phenyl-N’-methylurea: Another isomer with different properties .
Uniqueness: 1-Methyl-1-phenylurea is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain applications where other phenylureas may not be as effective .
Properties
IUPAC Name |
1-methyl-1-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAADKSETAYKGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879133 | |
Record name | 1-METHYL-1-PHENYL UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4559-87-9 | |
Record name | N-Methyl-N-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4559-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1-methyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYL-1-PHENYL UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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